molecular formula C53H100O6 B10819147 2,3-Dipalmito-1-olein CAS No. 28409-94-1

2,3-Dipalmito-1-olein

Cat. No.: B10819147
CAS No.: 28409-94-1
M. Wt: 833.4 g/mol
InChI Key: YHMDGPZOSGBQRH-QPLCGJKRSA-N
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Description

This compound is commonly found in natural fats and oils, such as palm oil and cocoa butter . It is known for its unique physical and chemical properties, which make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dipalmito-1-olein can be synthesized through the esterification of glycerol with palmitic acid and oleic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction conditions often include heating the mixture to temperatures around 150-200°C to achieve the desired product.

Industrial Production Methods

In industrial settings, this compound is produced through the interesterification of natural fats and oils. This process involves the rearrangement of fatty acids on the glycerol backbone using enzymes or chemical catalysts. The interesterification process allows for the production of specific triacylglycerol molecules, including this compound, with desired physical and chemical properties .

Chemical Reactions Analysis

Types of Reactions

2,3-Dipalmito-1-olein undergoes various chemical reactions, including:

    Oxidation: The oleic acid moiety can undergo oxidation to form hydroperoxides and other oxidation products.

    Hydrolysis: The ester bonds in this compound can be hydrolyzed to release free fatty acids and glycerol.

    Transesterification: This reaction involves the exchange of fatty acid groups between different triacylglycerol molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester bonds.

    Transesterification: Catalysts such as sodium methoxide or lipase enzymes are used to facilitate the transesterification process.

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrolysis: Free palmitic acid, oleic acid, and glycerol.

    Transesterification: Various triacylglycerol molecules with different fatty acid compositions.

Scientific Research Applications

2,3-Dipalmito-1-olein has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dipalmito-1-olein involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The compound can be incorporated into lipid bilayers, affecting membrane fluidity and function. Additionally, it can be metabolized by lipases to release free fatty acids, which can serve as energy sources or signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dipalmito-1-olein is unique due to its specific arrangement of fatty acids, which imparts distinct physical and chemical properties. This unique structure influences its melting point, crystallization behavior, and interaction with other molecules, making it valuable for specific applications in food, cosmetics, and pharmaceuticals .

Properties

IUPAC Name

2,3-di(hexadecanoyloxy)propyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h25-26,50H,4-24,27-49H2,1-3H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMDGPZOSGBQRH-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H100O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301267
Record name 1,2-Dipalmitoyl-3-oleoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

833.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1867-91-0, 28409-94-1
Record name 1,2-Dipalmitoyl-3-oleoylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1867-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dipalmito-1-olein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dihexadecyl-3-O-octadecenoyl-sn-glycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028409941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dipalmitoyl-3-oleoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIPALMITO-1-OLEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJG5P4898D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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